molecular formula C12H23B B1586606 1-Bromocyclododecane CAS No. 7795-35-9

1-Bromocyclododecane

Cat. No.: B1586606
CAS No.: 7795-35-9
M. Wt: 247.21 g/mol
InChI Key: IADKAKQBSKWITE-UHFFFAOYSA-N
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Description

1-Bromocyclododecane is an organic compound with the molecular formula C₁₂H₂₃Br. It is a colorless liquid with a strong bromine odor and is widely used in the synthesis of various organic compounds. This compound plays a crucial role as a brominating agent in numerous chemical reactions .

Scientific Research Applications

1-Bromocyclododecane has several scientific research applications:

Preparation Methods

1-Bromocyclododecane can be synthesized through several methods. One common synthetic route involves the bromination of cyclododecanol using phosphorus tribromide. The reaction is carried out under air, with cyclododecanol dissolved by heating at 100°C. Phosphorus tribromide is then added, and the reaction is continued for 2 hours. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified through silica gel column chromatography .

Chemical Reactions Analysis

1-Bromocyclododecane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: It can be reduced to form cyclododecane.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or potassium hydroxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

The major products formed from these reactions include cyclododecanol, cyclododecanone, and cyclododecane .

Mechanism of Action

The mechanism of action of 1-Bromocyclododecane involves its role as a brominating agent. It reacts with various substrates to introduce a bromine atom into the molecule. This bromination process typically involves the formation of a bromonium ion intermediate, which then reacts with a nucleophile to form the final brominated product .

Comparison with Similar Compounds

1-Bromocyclododecane can be compared with other brominated cycloalkanes, such as:

  • 1-Bromocyclohexane
  • 1-Bromocyclooctane
  • 1-Bromocyclodecane

These compounds share similar chemical properties but differ in their ring sizes and reactivity. This compound is unique due to its larger ring size, which can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

bromocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADKAKQBSKWITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379366
Record name 1-bromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7795-35-9
Record name 1-bromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocyclododecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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